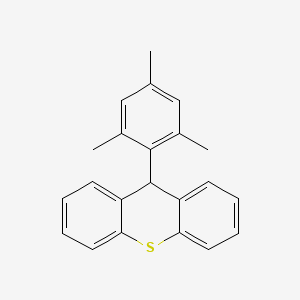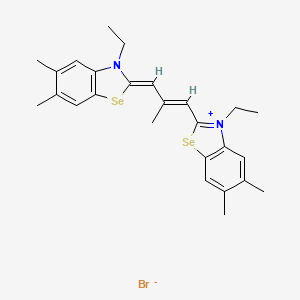
3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is a complex organic compound that belongs to the class of benzoselenazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with selenium atoms. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
科学的研究の応用
Chemistry
In chemistry, “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is studied for its unique electronic properties and potential as a catalyst in organic reactions.
Biology
In biology, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications, such as its ability to interact with specific biological targets or pathways.
Industry
In industry, the compound could be used in the development of new materials or as a component in chemical processes.
作用機序
The mechanism by which “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The selenium atoms in the compound may play a crucial role in its activity, potentially affecting redox reactions or binding to specific sites on proteins.
類似化合物との比較
Similar Compounds
- 3-Ethyl-5,6-dimethylbenzoselenazolium bromide
- 2-Methylprop-1-enylbenzoselenazolium bromide
Uniqueness
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is unique due to its specific structure, which includes multiple selenium atoms and aromatic rings. This structure may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
51799-69-0 |
|---|---|
分子式 |
C26H31BrN2Se2 |
分子量 |
609.4 g/mol |
IUPAC名 |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-3-ium-2-yl)-2-methylprop-2-enylidene]-5,6-dimethyl-1,3-benzoselenazole;bromide |
InChI |
InChI=1S/C26H31N2Se2.BrH/c1-8-27-21-12-17(4)19(6)14-23(21)29-25(27)10-16(3)11-26-28(9-2)22-13-18(5)20(7)15-24(22)30-26;/h10-15H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChIキー |
AFDYKXLSOHPOJQ-UHFFFAOYSA-M |
異性体SMILES |
CCN\1C2=C(C=C(C(=C2)C)C)[Se]/C1=C\C(=C\C3=[N+](C4=C([Se]3)C=C(C(=C4)C)C)CC)\C.[Br-] |
正規SMILES |
CCN1C2=C(C=C(C(=C2)C)C)[Se]C1=CC(=CC3=[N+](C4=C([Se]3)C=C(C(=C4)C)C)CC)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


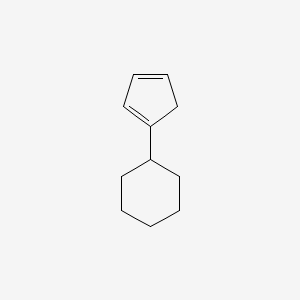
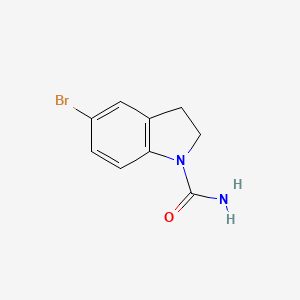
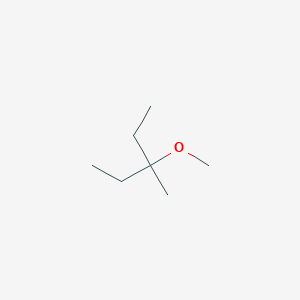
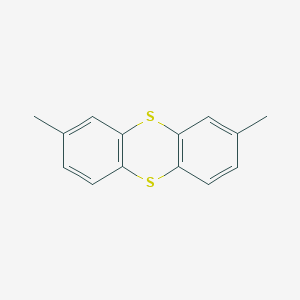
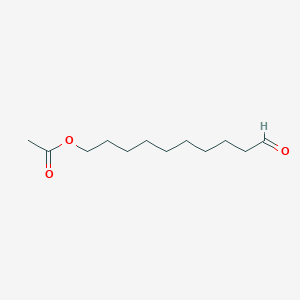

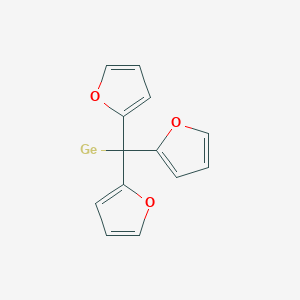
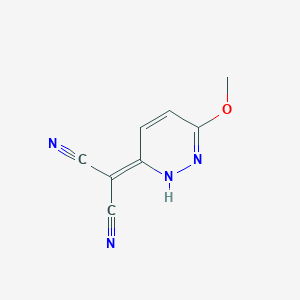
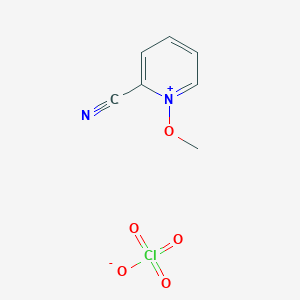
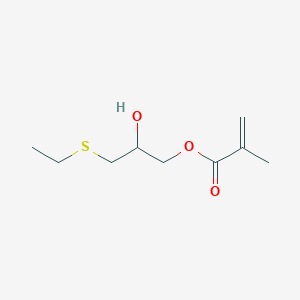

![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one](/img/structure/B14638983.png)
![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)
